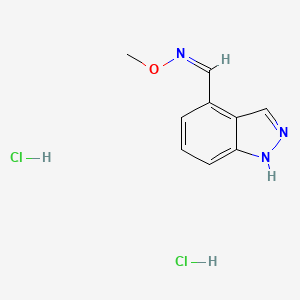
(Z)-(1H-INdazol-4-ylmethylidene)(methoxy)amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(Z)-(1H-INdazol-4-ylmethylidene)(methoxy)amine dihydrochloride” is a chemical compound with the CAS Number: 2288716-13-0 and a molecular weight of 248.11 . Its IUPAC name is (Z)-1H-indazole-4-carbaldehyde O-methyl oxime dihydrochloride .
Synthesis Analysis
The synthesis of similar compounds often involves alkylation and acylation . For example, primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide . Methoxyamine, a related compound, is prepared via O-alkylation of hydroxylamine derivatives . It is obtained by O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime .Molecular Structure Analysis
The molecular structure of amines and related compounds can be analyzed using various spectroscopic techniques . Infrared spectroscopy can identify absorptions resulting from the N−H bonds of primary and secondary amines . 1H NMR spectra can be used in determining the structure of an unknown amine .Chemical Reactions Analysis
Amines undergo a variety of reactions. They can be alkylated by reaction with a primary alkyl halide . Analogous to the behavior of hydroxylamine, methoxyamine condenses with ketones and aldehydes to give imines .Physical And Chemical Properties Analysis
The physical and chemical properties of amines can be analyzed using various techniques . The basicity of amines varies by molecule, and it largely depends on the availability of the lone pair of electrons from nitrogen and the electronic properties of the attached substituent groups .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Research on novel 1,2,4-triazole derivatives, including compounds synthesized from various ester ethoxycarbonylhydrazones reacting with primary amines, has shown that some of these compounds possess good or moderate antimicrobial activities against test microorganisms (Bektaş et al., 2007). This suggests potential applications in developing new antimicrobial agents.
Anticancer and Enzyme Inhibition
Palladium(II) and platinum(II) complexes with benzimidazole ligands have been synthesized and tested for their potential as anticancer compounds. These complexes have shown activity against various cancer cell lines, indicating their potential in cancer treatment (Ghani & Mansour, 2011). Additionally, indazole-based derivatives have been explored for their inhibitory effects on specific enzymes, suggesting applications in targeted therapies (Gao et al., 2013).
Corrosion Inhibition
Triazole Schiff bases have been evaluated as corrosion inhibitors for mild steel in acid media, indicating that compounds within this chemical class could serve in materials science, particularly in protecting metals from corrosion (Chaitra et al., 2015).
Biological Imaging
Fluorescein-based dyes derivatized with aminoquinoline and related compounds have been developed for Zn(II) sensing in biological systems, demonstrating applications in bioimaging and cellular studies (Nolan et al., 2005).
Wirkmechanismus
The mechanism of action of amines and related compounds can vary widely depending on their structure and the context in which they are used. For example, monoamine oxidase inhibitors, which include certain amines, have anti-inflammatory effects . They decrease the generation of end products such as hydrogen peroxide, aldehyde, and ammonium .
Safety and Hazards
Eigenschaften
IUPAC Name |
(Z)-1-(1H-indazol-4-yl)-N-methoxymethanimine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O.2ClH/c1-13-11-5-7-3-2-4-9-8(7)6-10-12-9;;/h2-6H,1H3,(H,10,12);2*1H/b11-5-;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGSJXTZUWMDRC-PHTSJKJYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC1=C2C=NNC2=CC=C1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C\C1=C2C=NNC2=CC=C1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-(1H-INdazol-4-ylmethylidene)(methoxy)amine dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


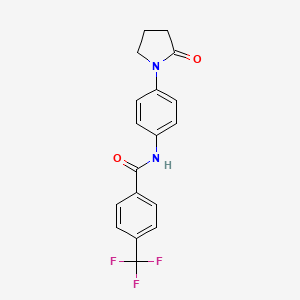

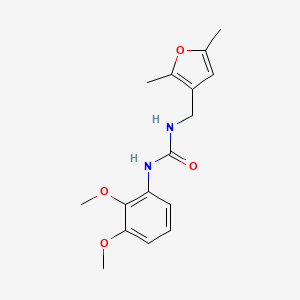
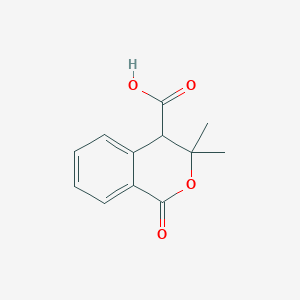
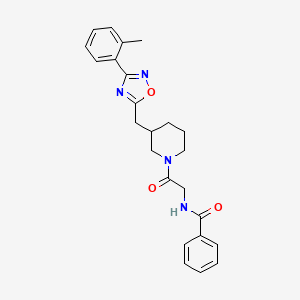
![3-[(3,4-dimethylphenyl)sulfonyl]-1-ethyl-6-fluoro-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2680470.png)
![4-chloro-2-((E)-{[4-chloro-2-(trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B2680471.png)
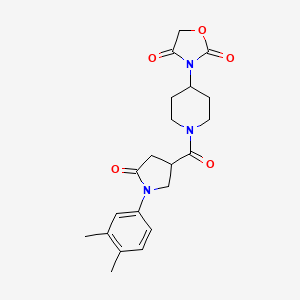
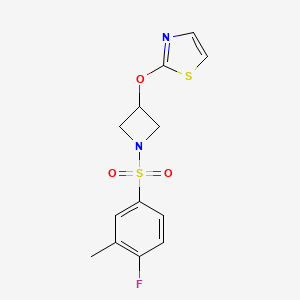
![2-[(3-hydroxy-2-methylpropyl)(methyl)amino]-N,N-dimethylacetamide](/img/structure/B2680475.png)

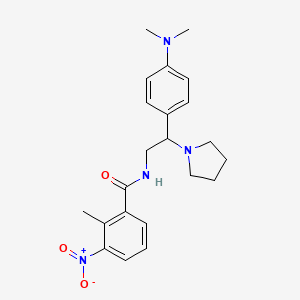
![N-(3-acetylphenyl)-3-[(4-chlorophenyl)sulfanyl]propanamide](/img/structure/B2680483.png)